Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 199.21 g/mol. It is classified under isoxazole derivatives, which are five-membered heterocyclic compounds containing an isoxazole ring. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its structural features that may interact with biological targets.
The compound has a CAS number of 861136-16-5 and is available from various chemical suppliers, indicating its significance in research and industrial applications. It falls under the broader category of carboxylate esters, which are often utilized in organic synthesis and drug development. The isoxazole moiety contributes to the biological activity of the compound, making it a subject of interest in pharmacological studies.
The synthesis of Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate typically involves multi-step organic reactions, often starting from readily available precursors. One common method includes the condensation of 2-hydroxypropan-2-ylamine with an appropriate isoxazole derivative followed by esterification with ethyl chloroformate.
This method allows for high yields and purity, essential for further applications in research.
Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate can participate in various chemical reactions typical of esters and heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic transformations.
The mechanism of action for Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. The presence of the hydroxyl group on the propan-2-yl side chain could enhance hydrogen bonding interactions, potentially leading to increased binding affinity to target proteins involved in various biological pathways.
Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate typically appears as a colorless to pale yellow liquid or solid depending on purity and storage conditions.
These properties are essential for handling and application in laboratory settings.
Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate has potential applications in various scientific fields:
Isoxazole derivatives represent a privileged scaffold in medicinal chemistry and agrochemical research due to their versatile pharmacological profiles and synthetic accessibility. These five-membered heterocyclic rings, containing adjacent oxygen and nitrogen atoms, serve as bioisosteres for carboxylic acids, esters, and other flat heterocycles. Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate exemplifies modern isoxazole design, incorporating both carboxylate ester functionality and a sterically demanding polar substituent. This compound (CAS: 861136-16-5) possesses the molecular formula C₉H₁₃NO₄ and molecular weight of 199.20 g/mol, with its SMILES notation (O=C(C1=NOC(C(C)(O)C)=C1)OCC) fully defining its atomic connectivity [1] [2]. The structural complexity arises from the strategic positioning of the 2-hydroxypropan-2-yl group at the 5-position and the ethyl ester at the 3-position, creating a multifunctional pharmacophore suitable for further derivatization.
The isoxazole ring system provides exceptional hydrogen-bonding capabilities and dipole moments that facilitate targeted protein interactions. The nitrogen atom acts as hydrogen bond acceptor, while the ring oxygen contributes to dipole-dipole interactions and improved solubility. In Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate, these properties are enhanced by the additional functional groups, creating a versatile building block for drug discovery [5] [7]. The crystalline nature of such derivatives facilitates purification and characterization, while the moderate logP value (predicted ~1.8) balances lipophilicity and aqueous solubility for favorable pharmacokinetics.
Recent studies demonstrate that 3-carbethoxyisoxazole derivatives exhibit remarkable target affinity across therapeutic areas. The electron-withdrawing carboxylate group adjacent to the nitrogen significantly influences the ring's electronic distribution, increasing polarization and enhancing interactions with biological targets. This is exemplified in xanthine oxidase inhibitors where isoxazole-3-carboxylate derivatives form critical hydrogen bonds with Glu802 and Arg880 residues in the enzyme's active site [6]. Similarly, ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS: 90924-54-2) demonstrates how aromatic substituents at the 5-position modulate target engagement through π-π stacking interactions [5] [7].
Table 1: Bioactive Isoxazole-3-carboxylate Derivatives with Structural Features
Compound | 5-Position Substituent | Molecular Weight (g/mol) | Key Biological Activity |
---|---|---|---|
Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate | tert-Alcohol | 199.20 | Synthetic intermediate for XO inhibitors [1] [2] |
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Hydroxymethyl | 171.15 | Antibacterial precursor [4] |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Thiophene | 223.25 | Kinase inhibition scaffold [5] [7] |
5-(1H-Indol-5-yl)isoxazole-3-carboxylic acid | Indole | 214.19 | Xanthine oxidase inhibitor (IC₅₀ = 0.13 μM) [6] |
The 2-hydroxypropan-2-yl group (-C(CH₃)₂OH) represents a strategically valuable substituent in medicinal chemistry due to its steric and electronic properties. Positioned at the 5-position of the isoxazole ring in Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate, this branched alkyl alcohol moiety provides three-dimensional character to an otherwise planar heterocyclic system [1] [2]. The quaternary carbon center creates significant steric bulk that influences conformational orientation, while the tertiary alcohol offers both hydrogen-bond donor and acceptor capabilities. This combination enhances target selectivity by preventing flat stacking interactions that frequently lead to off-target effects.
The polar nature of the hydroxyl group counters the lipophilicity of the isoxazole core, improving aqueous solubility and reducing crystallization tendencies that can hinder bioavailability. Compared to the simpler ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (logP ~0.45), the 2-hydroxypropan-2-yl analogue exhibits moderately increased lipophilicity (predicted logP ~1.8) while maintaining critical solubility parameters [1] [4]. This balanced profile facilitates membrane permeability while retaining sufficient hydrophilicity for biological compatibility. The gem-dimethyl arrangement adjacent to the hydroxyl provides exceptional metabolic stability by shielding the alcohol from oxidative enzymes and preventing ready dehydrogenation to ketone metabolites. This stability profile represents a significant advantage over benzylic alcohol-containing analogues like ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, which are susceptible to aldehyde dehydrogenase oxidation [4].
Table 2: Physicochemical Comparison of Isoxazole Derivatives with Different 5-Substituents
Property | 2-Hydroxypropan-2-yl [1] [2] | Hydroxymethyl [4] | Thiophen-2-yl [5] [7] |
---|---|---|---|
Molecular Formula | C₉H₁₃NO₄ | C₇H₉NO₄ | C₁₀H₉NO₃S |
Molecular Weight | 199.20 | 171.15 | 223.25 |
Predicted logP | 1.8 | 0.45 | 2.5 |
Hydrogen Bond Donors | 1 | 1 | 0 |
Hydrogen Bond Acceptors | 4 | 4 | 3 |
TPSA (Ų) | 66.8 | 66.8 | 55.0 |
Key Advantages | Metabolic stability, stereoelectronic effects | Synthetic versatility | π-Stacking capability |
The strategic incorporation of carboxylate functionality into isoxazole scaffolds has evolved significantly since early 20th-century studies on heterocyclic reactivity. Ethyl isoxazole-3-carboxylates emerged as particularly valuable intermediates due to the ethyl ester's balance between stability and reactivity. Early applications focused on agrochemicals, where compounds like 5-arylisoxazole-3-carboxylates demonstrated potent herbicidal activity. The discovery that these frameworks could serve as synthetic equivalents of β-keto esters expanded their utility in molecular design [5] [7].
The development of Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate represents a convergence of synthetic innovations in isoxazole chemistry. Modern routes typically employ [3+2] cycloadditions between ethyl 2-chloro-2-(hydroxyimino)acetate and alkynes, or Stille coupling approaches as demonstrated in the synthesis of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives [6]. These methodologies enable precise substitution at the 5-position, allowing introduction of sterically demanding groups like 2-hydroxypropan-2-yl that were previously challenging to incorporate. The commercial availability of Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate through suppliers (e.g., BLD Pharm, Achmem Chemical) reflects its established importance in pharmaceutical discovery pipelines [1] [2].
Carboxylate-functionalized isoxazoles have recently gained prominence in xanthine oxidase (XO) inhibitor development for gout management. The structural evolution from allopurinol to non-purine inhibitors revealed that 5-arylisoxazole-3-carboxylic acids effectively block uric acid production. This discovery stimulated research into diverse 5-substituted variants, including Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate as a synthetic precursor. Parallel developments occurred in antimicrobial research, where ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate demonstrated potential as an antibacterial scaffold [4]. The ester functionality in these compounds serves dual purposes: it acts as a hydrogen-bond acceptor in target interactions and provides a handle for further derivatization to amides or carboxylic acids, enhancing their utility in structure-activity relationship exploration.
Table 3: Historical Milestones in Carboxylate-Functionalized Isoxazole Development
Time Period | Key Development | Impact |
---|---|---|
1960s-1980s | Early synthesis of ethyl isoxazole-3-carboxylates | Established [3+2] cycloaddition methodologies; Agrochemical applications |
1990s-2010 | Commercial availability of substituted derivatives (e.g., ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate) [4] | Enabled broad pharmaceutical exploration; Antibacterial research |
2010-2015 | Discovery of 5-arylisoxazole-3-carboxylic acids as XO inhibitors [6] | Novel gout therapeutics; IC₅₀ values reaching nanomolar range |
2015-Present | Advanced synthetic routes to sterically hindered derivatives (e.g., 2-hydroxypropan-2-yl) [1] [2] | Improved metabolic stability; Enhanced target selectivity in drug design |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0